1-(4-Amino-5-chloropyridin-3-YL)ethanone
Description
1-(4-Amino-5-chloropyridin-3-YL)ethanone is a substituted pyridine derivative featuring an acetyl group (ethanone) at the 3-position of the pyridine ring, with amino (-NH₂) and chloro (-Cl) substituents at the 4- and 5-positions, respectively. This structural motif is critical for its physicochemical and biological properties. Such compounds are often intermediates in pharmaceuticals or agrochemicals due to their ability to undergo further functionalization .
Properties
CAS No. |
1393540-30-1 |
|---|---|
Molecular Formula |
C7H7ClN2O |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
1-(4-amino-5-chloropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O/c1-4(11)5-2-10-3-6(8)7(5)9/h2-3H,1H3,(H2,9,10) |
InChI Key |
NHXRXOOBGLKAFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=CC(=C1N)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Amino-5-chloropyridin-3-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-5-chloropyridine with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(4-Amino-5-chloropyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The amino and chlorine groups on the pyridine ring can participate in nucleophilic substitution reactions. For example, the amino group can be acylated using acyl chlorides to form amides, while the chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
1-(4-Amino-5-chloropyridin-3-YL)ethanone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including potential anticancer and antimicrobial agents. Its structural features allow for the design of molecules that can interact with specific biological targets.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators, providing insights into the mechanisms of action of various biological processes.
Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(4-Amino-5-chloropyridin-3-YL)ethanone depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways involved in disease progression. The molecular targets and pathways involved vary depending on the specific biological context and the structure of the compound’s derivatives.
Comparison with Similar Compounds
1-(2-Chloro-5-methylpyridin-3-yl)ethanone
- Structure : Chloro (C5) and methyl (C5) groups on pyridine.
- Synthesis : Prepared via sulfonylation reactions in pyridine .
- Properties: Molecular formula C₈H₈ClNO (MW 169.61) , compared to the target compound’s likely formula C₆H₅ClN₂O (MW 156.57). The methyl group enhances hydrophobicity, while the amino group in the target compound may improve solubility in polar solvents.
- Applications : Used in heterocyclic synthesis; safety data indicate oral toxicity (H302) .
1-(2-Chlorophenyl)ethanone
1-(4-Chloro-3,5-dihydroxy[1,1'-biphenyl]-2-yl)ethanone
- Structure : Biphenyl system with chloro, hydroxyl, and acetyl groups.
- Synthesis : Prepared using N-chlorosuccinimide (NCS) in DMF .
- Properties: C₁₄H₁₁ClO₃ (MW 262.69). The hydroxyl groups enable hydrogen bonding, contrasting with the amino group’s nucleophilic reactivity in the target compound .
Physicochemical Properties
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